3-Methylenecycloheptene
Description
It has been detected in diverse contexts, including:
- Biomass pyrolysis: Produced during catalytic pyrolysis of soybean oil using CaO/bio-char catalysts, with a relative concentration of 0.19% .
- Combustion byproducts: Identified in moxa smoke at 0.146% concentration .
- Photochemical reactions: Generated from the decay of cis,cis-1,3-cyclooctadiene (COD) via conical intersection pathways involving localized double-bond twisting .
Its molecular formula is inferred as C₈H₁₂ based on its formation from COD (C₈H₁₂) , though conflicting reports suggest C₇H₁₀ (see Section 2.1) . This discrepancy highlights the need for further structural validation.
Properties
CAS No. |
34564-56-2 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
3-methylidenecycloheptene |
InChI |
InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h4,6H,1-3,5,7H2 |
InChI Key |
KPPAAXJWTZVNCN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylenecycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with methylene triphenylphosphorane (Wittig reaction) to form the desired methylenecycloheptene. The reaction typically requires an inert atmosphere and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylenecycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation of this compound can yield cycloheptane derivatives.
Substitution: Electrophilic addition reactions can occur at the methylene group, leading to substituted cycloheptenes.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Halogens (e.g., bromine) or other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Cycloheptane derivatives.
Substitution: Halogenated cycloheptenes.
Scientific Research Applications
3-Methylenecycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methylenecycloheptene involves its interaction with various molecular targets and pathways. The methylene group can participate in electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles or undergo rearrangements, contributing to the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
Cyclic Alkenes with Methylene Substituents
Structural Insights :
Linear and Branched Alkenes
Key Differences :
- Cyclic vs. linear systems : this compound’s cyclic structure imparts distinct thermodynamic properties (e.g., higher boiling point) compared to linear analogs like (Z)-3-undecene .
- Synthetic pathways : Linear alkenes like 3-methyleneheptane are typically synthesized via alkylation, whereas this compound forms via photochemical ring contraction .
Aromatic and Polycyclic Analogs
Functional Contrast :
- Electron density : Aromatic compounds like mesitylene exhibit resonance stabilization, unlike this compound, which undergoes ring-opening reactions under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
